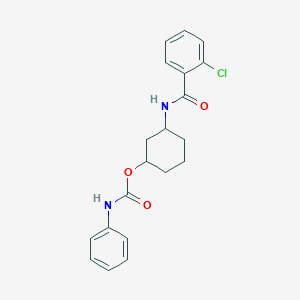

3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate

Description

Properties

IUPAC Name |

[3-[(2-chlorobenzoyl)amino]cyclohexyl] N-phenylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O3/c21-18-12-5-4-11-17(18)19(24)22-15-9-6-10-16(13-15)26-20(25)23-14-7-2-1-3-8-14/h1-5,7-8,11-12,15-16H,6,9-10,13H2,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCFWNIRFZVNQBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate can be achieved through a multi-step process. One common method involves the reaction of cyclohexanol with phenylisocyanate in the presence of a catalytic amount of hydrochloric acid. This reaction forms cyclohexyl phenylcarbamate, which is then further reacted with 2-chlorobenzoyl chloride to introduce the 2-chlorobenzamido group .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the avoidance of highly toxic and corrosive reagents, such as phosgene, is preferred to ensure safer and more environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

Industry: It is used in the development of new materials and as a component in specialized coatings and adhesives

Mechanism of Action

The mechanism of action of 3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Cyclohexyl phenylcarbamate: Lacks the 2-chlorobenzamido group, resulting in different chemical and biological properties.

2-Chlorobenzamido derivatives: Compounds with similar structures but different substituents on the cyclohexyl ring or phenylcarbamate group.

Uniqueness

3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate is unique due to the presence of both the 2-chlorobenzamido and phenylcarbamate groups. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

3-(2-Chlorobenzamido)cyclohexyl phenylcarbamate is a compound of growing interest in medicinal chemistry due to its potential biological activity, particularly as an antimicrobial agent. This article explores its biological properties, synthesis methods, and relevant research findings, including case studies and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Cyclohexyl group

- Phenylcarbamate moiety

- Chlorobenzamide substituent

This configuration suggests potential interactions within biological systems, making it a candidate for further pharmacological exploration.

Biological Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi. For instance, studies have shown that related phenylcarbamate derivatives possess antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties against species such as Candida albicans and Aspergillus niger .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. Molecular docking studies suggest potential binding affinities to enzymes like dihydrofolate reductase (DHFR), which is crucial in the treatment of various cancers and infections . The inhibition of DHFR can lead to the disruption of folate metabolism in pathogenic organisms, thereby exerting antimicrobial effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving:

- Transamidation reactions : Utilizing various amines to form the desired carbamate.

- Carbamate formation : Involving the reaction of chlorobenzamide with cyclohexyl amine and phenol derivatives.

These synthetic routes are essential for producing compounds with high purity and yield, which are necessary for biological testing .

Comparative Analysis of Similar Compounds

A comparative analysis highlights several structurally similar compounds and their respective biological activities:

| Compound Name | Structure Highlights | Biological Activity |

|---|---|---|

| 4-Chloro-N-(4-piperidin-3-ylphenyl)benzamide | Contains piperidine and chlorinated benzene | Antimicrobial |

| 3-Chloro-N-[4-(2-pyrrolidin-2-ylethyl)phenyl]benzamide | Features pyrrolidine and chloro substituents | Antibacterial |

| N-[4-(2-piperidin-2-ylethyl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide | Incorporates trifluoromethyl group | Antifungal |

These compounds share common functional groups that influence their biological activity, demonstrating the importance of structural modifications in enhancing pharmacological profiles .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a strong potential for development as an antimicrobial agent.

- Molecular Docking Studies : Research involving molecular docking simulations revealed that this compound could effectively bind to the active site of DHFR, suggesting a mechanism similar to established inhibitors like methotrexate. This finding supports its potential use in treating infections resistant to conventional therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.